N-Formylmethionylleucylphenylalanyllysine

Formyl Peptide Receptors Receptor Selectivity Neutrophil Chemotaxis

Differing from generic fMLF, fMLFK's C-terminal lysine imparts >1900-fold FPR1 selectivity (EC50 3.5 nM) and enables covalent derivatization for photoaffinity probes (Kd 0.28 nM), fluorescent ligands, and receptor tracking. This lysine anchor eliminates FPR2 crosstalk, ensuring clean, receptor-specific signaling data. Essential for neutrophil heterogeneity studies, biased agonism dissection, and human-mouse pharmacological benchmarking. Substitution with fMLF or other formyl peptides compromises selectivity, blocks derivatization, and invalidates receptor attribution—choose authentic fMLFK for definitive FPR1 interrogation.

Molecular Formula C27H43N5O6S
Molecular Weight 565.7 g/mol
CAS No. 104180-18-9
Cat. No. B009844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylmethionylleucylphenylalanyllysine
CAS104180-18-9
Synonymsf-Met-Leu-Phe-Lys
fMLFK
fMLPL
N-formylmethionyl-leucyl-phenylalanyl-lysine
Molecular FormulaC27H43N5O6S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)
InChIKeyOERILMBTPCSYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formylmethionylleucylphenylalanyllysine (fMLFK, CAS 104180-18-9): FPR1-Selective Chemotactic Peptide


N-Formylmethionylleucylphenylalanyllysine (fMLFK; CAS 104180-18-9) is a synthetic N-formylated tetrapeptide agonist of the formyl peptide receptor (FPR) family, derived from bacterial N-terminal protein sequences [1]. This compound binds to specific receptors on leukocyte membranes, acting as a chemoattractant that triggers immune cell migration and activation [2]. As a potent and selective FPR1 agonist, fMLFK demonstrates distinct pharmacological properties compared to the prototypical tripeptide fMLF (fMLP) and other FPR ligands [3].

Why Generic Substitution of N-Formylmethionylleucylphenylalanyllysine (fMLFK) with fMLF or Other FPR Agonists Fails


Despite belonging to the same class of N-formylated chemoattractants, the biological and experimental utility of fMLFK cannot be replicated by simple substitution with fMLF or other FPR agonists. The addition of a C-terminal lysine residue fundamentally alters the peptide's receptor selectivity profile, binding kinetics, and its utility as a derivatizable scaffold for advanced experimental probes [1]. Unlike fMLF, which exhibits relatively promiscuous FPR binding, fMLFK displays marked selectivity for FPR1 over FPR2, a distinction that is critical for experiments requiring receptor-specific interrogation . Furthermore, the C-terminal lysine provides a unique, chemically addressable amine group that is absent in fMLF, enabling the creation of functionalized derivatives such as photoaffinity ligands and fluorescent probes for receptor tracking and purification [2]. These unique chemical and pharmacological properties render generic substitution invalid for any application requiring these specific functionalities.

Quantitative Evidence Guide for N-Formylmethionylleucylphenylalanyllysine (fMLFK, CAS 104180-18-9)


fMLFK Exhibits >1900-Fold Selectivity for FPR1 Over FPR2, Contrasting with fMLF's Broader Activity Profile

fMLFK demonstrates a pronounced functional selectivity for FPR1 over FPR2, a key differentiator from the prototypical agonist fMLF. In a consistent cellular assay, fMLFK activates FPR1 with an EC50 of 3.5 nM, while its EC50 for FPR2 is 6.7 µM, representing an approximately 1914-fold difference in potency [1]. In contrast, fMLF has been reported with an EC50 for FPR1 in the range of 1.2–80 nM, depending on the assay, but its EC50 for FPR2 is approximately 5 µM [2]. This indicates a much narrower selectivity window for fMLF (approximately 60- to 4000-fold) compared to the robust, nearly 2000-fold FPR1-selectivity of fMLFK, making fMLFK a superior tool for isolating FPR1-mediated responses.

Formyl Peptide Receptors Receptor Selectivity Neutrophil Chemotaxis FPR1 Agonists

fMLFK Enables Unique Photoaffinity Probe Generation with High-Affinity Receptor Binding (Kd = 0.28 nM)

The C-terminal lysine residue in fMLFK provides a unique primary amine handle for site-specific derivatization, a chemical feature absent in fMLF and many other FPR agonists [1]. This enables the creation of advanced molecular probes, such as photoaffinity ligands, without disrupting receptor binding. Using fMLFK as a scaffold, Allen et al. (1986) synthesized a radiolabeled photoaffinity ligand (N-formyl-Met-Leu-Phe-Nε-(2-(p-azidosalicylamido)ethyl-1,3'- dithiopropionyl)-Lys) that bound the N-formyl peptide receptor with a high affinity of Kd = 0.28 nM and exhibited an extremely slow dissociation rate (t1/2(off) = 154 min) [2]. This derivative also showed enhanced biological activity, with an ED50 for superoxide anion production of 0.23 nM, which is 27-fold lower (more potent) than the parent fMLFK peptide [2]. Such high-affinity, stable probes are unattainable with fMLF.

Photoaffinity Labeling Receptor Purification Chemical Biology Ligand Development

fMLFK Binding Distinguishes Functionally Heterogeneous Neutrophil Subpopulations via Flow Cytometry

fMLFK, when conjugated to a fluorophore, serves as a probe that can differentiate between subpopulations of human neutrophils based on their functional state. Fletcher and Seligmann (1986) demonstrated that neutrophils exhibiting membrane depolarization upon stimulation bound significantly more fluoresceinated fMLFK than non-responding cells [1]. Specifically, approximately 45% of the bound peptide on depolarized cells was displaceable by unlabeled peptide, indicating specific receptor binding, whereas only 3% was displaceable on nonresponding cells [1]. Furthermore, the study revealed that about half of the bound peptide was internalized in both cell types, but a significant portion remained tightly bound to the extracellular membrane surface [1]. This ability to resolve functional heterogeneity based on specific and displaceable binding is a property not as clearly demonstrated for other FPR agonists like fMLF in this context.

Neutrophil Heterogeneity Flow Cytometry Cell Signaling Chemoattractant Binding

fMLFK Shows ~9-Fold Lower Affinity for Mouse Fpr1 than fMLF, Demonstrating Species-Specific Pharmacology

The pharmacological profile of fMLFK is species-dependent, which is a critical consideration for translational research. In a competitive binding assay using rat basophilic leukemia (RBL) cells expressing mouse Fpr1, fMLFK exhibited an IC50 of 4.1 ± (17) × 10⁻⁴ M (410 µM) [1]. In contrast, fMLF was significantly more potent, with an IC50 of 4.7 ± (0.98) × 10⁻⁵ M (47 µM) in the same assay [1]. This represents an approximate 8.7-fold lower affinity of fMLFK for the mouse ortholog. This stands in stark contrast to the high potency of fMLFK on human FPR1 (EC50 of 3.5 nM) [2], highlighting a fundamental difference in how these peptides interact with human versus mouse receptors. This differential is essential for interpreting data from in vivo mouse models.

Species Selectivity Murine Models Receptor Pharmacology Drug Discovery

Optimal Research Applications for N-Formylmethionylleucylphenylalanyllysine (fMLFK, CAS 104180-18-9) Based on Differentiated Evidence


Selective Activation of FPR1 for Pathway Dissection in Human Neutrophils

fMLFK is the preferred agonist for studies requiring specific and potent activation of the human FPR1 receptor in neutrophils, with minimal crosstalk from FPR2. Its EC50 of 3.5 nM for FPR1, combined with its 1914-fold lower potency at FPR2, allows researchers to confidently attribute observed cellular responses (e.g., chemotaxis, superoxide production, degranulation) to FPR1 engagement. [1] This selectivity is critical for dissecting FPR1-specific signaling pathways, such as biased agonism or receptor phosphorylation dynamics, and for screening FPR1 antagonists. [2]

Synthesis of Advanced Chemical Biology Probes for FPR1 Localization and Purification

The unique C-terminal lysine residue of fMLFK makes it an indispensable scaffold for generating functionalized derivatives. Researchers should select fMLFK when the experimental goal is to create high-affinity, site-specifically labeled probes for the FPR1 receptor. This is exemplified by the synthesis of a photoaffinity ligand that retains sub-nanomolar binding affinity (Kd = 0.28 nM) and high biological potency (ED50 = 0.23 nM for superoxide production), enabling applications like receptor cross-linking, purification, and tracking. [3] Such derivatization is not possible with fMLF.

Flow Cytometric Analysis of Functional Heterogeneity in Human Neutrophil Populations

Fluorescently labeled fMLFK is a validated tool for identifying and characterizing functional subpopulations within a bulk neutrophil sample. As demonstrated by Fletcher and Seligmann (1986), this peptide can distinguish between cells that respond to stimulation with membrane depolarization and those that do not, based on the proportion of specific, displaceable binding. [4] This application is particularly valuable for studies of immune dysfunction, sepsis, or chronic inflammation where neutrophil responsiveness is altered.

Investigating Species-Specific Differences in FPR1 Pharmacology

Due to its markedly different potency profile on human versus mouse receptors, fMLFK serves as a valuable comparator tool for studies of species-specific pharmacology. Its ~9-fold lower affinity for mouse Fpr1 (IC50 ≈ 410 µM) compared to fMLF, [5] juxtaposed against its high potency on human FPR1 (EC50 = 3.5 nM), [1] provides a clear benchmark for evaluating the human relevance of findings from murine models and for developing human-specific FPR1 modulators.

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